molecular formula C10H13ClN2O2 B2809317 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide CAS No. 847934-04-7

2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide

Cat. No.: B2809317
CAS No.: 847934-04-7
M. Wt: 228.68
InChI Key: JLKLWXKKPVIWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide involves the cyanoacetylation of amines. This process can be carried out through several methods, including:

Chemical Reactions Analysis

2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide is primarily used in proteomics research. It is utilized to study protein interactions and functions, aiding in the understanding of various biological processes .

Mechanism of Action

The mechanism of action of 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins, influencing their activity and function. This interaction can lead to various biological effects, making it a valuable tool in research .

Comparison with Similar Compounds

2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide can be compared to other cyanoacetamide derivatives, such as:

These compounds share similar structural features and reactivity, but this compound is unique due to its specific substituents and the resulting biological activity.

Properties

IUPAC Name

2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-6-3-8(9(14)4-11)7(2)13(6)5-10(12)15/h3H,4-5H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKLWXKKPVIWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(=O)N)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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